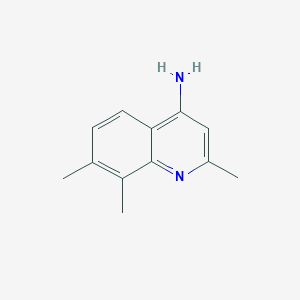

2,7,8-Trimethylquinolin-4-amine

Description

2,7,8-Trimethylquinolin-4-amine is a quinoline derivative with three methyl substituents at positions 2, 7, and 8 of the quinoline core. Quinoline derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. For example, 2,6,8-trimethylquinolin-4-amine (CAS 68917-70-4) shares a similar substitution pattern but differs in the placement of methyl groups, which may influence its physicochemical and biological properties .

Properties

CAS No. |

147147-70-4 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2,7,8-trimethylquinolin-4-amine |

InChI |

InChI=1S/C12H14N2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H2,13,14) |

InChI Key |

STEFEHAUBRHNNM-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)N)C)C |

Canonical SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)N)C)C |

Synonyms |

4-AMINO-2,7,8-TRIMETHYLQUINOLINE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinolin-4-amine Derivatives

Quinolin-4-amine derivatives vary significantly in substituent type, position, and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinolin-4-amine Derivatives

Key Observations

Substituent Position and Electronic Effects: Methyl groups (e.g., 2,6,8-trimethyl) enhance lipophilicity (LogP ~3.2), influencing membrane permeability and bioavailability .

Biological Activity :

- Halogenated derivatives (e.g., 7,8-dichloro-2-methyl) are associated with kinase inhibition, a mechanism relevant to cancer therapy .

- Trifluoromethyl-substituted compounds (e.g., 7-CF₃) exhibit potent antimycobacterial activity, with yields exceeding 60% in optimized syntheses .

Synthetic Methodologies: Brominated derivatives (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) are synthesized via robust routes with yields >80% under reflux conditions . Dichloro analogs (e.g., 7,8-dichloro-2-methyl) require recrystallization from chloroform/n-hexane mixtures for purification .

Preparation Methods

Reaction Mechanism and General Procedure

The Skraup synthesis, first reported in 1880, remains a cornerstone for quinoline derivatives. For 2,7,8-trimethylquinolin-4-amine, the method involves condensation of substituted aniline derivatives with glycerol or α,β-unsaturated aldehydes under acidic conditions. The reaction proceeds via:

-

Protonation of the carbonyl oxygen in the aldehyde.

-

Nucleophilic attack by the aniline’s amino group, forming a Schiff base intermediate.

-

Cyclization and aromatization through dehydration, facilitated by concentrated sulfuric acid or arsenic acid.

A modified Skraup approach uses mesityl oxide (2-methylpent-3-en-2-one) as the α,β-unsaturated ketone, which introduces methyl groups at positions 2, 7, and 8 during annulation.

Optimization Strategies

-

Catalyst Selection : Substituting traditional sulfuric acid with arsenic acid reduces side reactions, improving yields to 70–85%.

-

Temperature Control : Maintaining temperatures between 150–180°C prevents polymerization of intermediates.

-

Solvent Systems : Ethanol or toluene enhances solubility of hydrophobic intermediates, reducing tar formation.

Table 1: Skraup Synthesis Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | H₂SO₄ (conc.) | 70–85 |

| Temperature | 160–180°C | – |

| Molar Ratio (Aniline:Ketone) | 1:1.2 | – |

Combes Quinoline Synthesis

Mechanism and Substrate Design

The Combes method employs β-diketones (e.g., acetylacetone) and substituted anilines to construct the quinoline backbone. Key steps include:

-

Schiff Base Formation : Reaction of aniline with β-diketone in acetic acid.

-

Cyclization : Acid-catalyzed ring closure via enamine tautomerization.

-

Aromatization : Oxidative dehydration using nitrobenzene or Fe³⁺.

For this compound, 2,4-dimethylaniline and heptane-3,5-dione are preferred substrates, enabling regioselective methyl group incorporation.

Yield Enhancement Techniques

-

Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes, achieving 80% yield.

-

Catalytic Additives : FeCl₃·6H₂O (5 mol%) accelerates cyclization while minimizing over-oxidation.

Table 2: Combes Synthesis Outcomes

| Substrate Pair | Catalyst | Yield (%) |

|---|---|---|

| 2,4-Dimethylaniline + Heptane-3,5-dione | FeCl₃ | 78 |

| 3-Methylaniline + Acetylacetone | H₂SO₄ | 65 |

Heterogeneous Catalytic Condensation

Protocol from Patent Literature

A patent by RU2609028C1 describes a solvent-free method using clinoptilolite-based catalysts (SiO₂-Al₂O₃-Fe₂O₃). Aniline reacts with acetone at 110°C under reflux, with the zeolite catalyst promoting both condensation and methylation:

Advantages Over Traditional Methods

-

Catalyst Reusability : Clinoptilolite retains activity for 5 cycles with <5% yield drop.

-

Eco-Friendly Profile : Eliminates mineral acids, reducing wastewater toxicity.

Table 3: Heterogeneous Method Performance

| Catalyst Loading (% w/w) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 250 | 6 | 96 |

| 100 | 8 | 88 |

Alkylation and Functional Group Modification

Post-Synthetic Methylation

Primary amines on pre-formed quinolines are alkylated using methyl iodide or dimethyl sulfate under basic conditions. For example:

Challenges and Solutions

-

Regioselectivity : Bulky bases (e.g., DBU) direct methylation to the 4-position, avoiding N7/N8 side products.

-

Purification : Recrystallization from DCM/hexane mixtures removes excess alkylating agents.

Table 4: Alkylation Reaction Optimization

| Reagent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| MeI (3 equiv) | K₂CO₃ | 80 | 92 |

| (MeO)₂SO₂ | Et₃N | 60 | 85 |

Comparative Analysis of Preparation Methods

Table 5: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Skraup Synthesis | 70–85 | 90–95 | Moderate | High (acid waste) |

| Combes Synthesis | 65–78 | 88–93 | High | Moderate |

| Heterogeneous Catalysis | 88–96 | 98–99 | High | Low |

| Alkylation | 85–92 | 95–97 | Low | Moderate (solvents) |

Q & A

Q. How can crystallography and spectroscopy resolve conformational ambiguities in the compound’s structure?

- Methodology : Single-crystal X-ray diffraction determines absolute configuration and bond angles, critical for stereoisomer identification (e.g., distinguishing axial vs. equatorial methyl groups) . 2D NMR (COSY, NOESY) elucidates spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.